molecular formula C7H6ClN3O2S B13183475 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride CAS No. 1315368-71-8

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

Cat. No.: B13183475
CAS No.: 1315368-71-8
M. Wt: 231.66 g/mol
InChI Key: KECYNGBGFOZWMW-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, which is useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds.

    Cycloaddition Reactions: The triazolopyridine ring can undergo cycloaddition reactions with different dienophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Copper acetate for cycloaddition reactions

    Solvents: Common organic solvents like dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions include substituted triazolopyridines, which can be further functionalized for various applications .

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of enzymes like JAK1 and JAK2 by binding to their active sites. This binding disrupts the normal function of these enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
  • 1,2,4-Triazolo[1,5-a]pyrimidine Indole Derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern and the presence of a sulfonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

CAS No.

1315368-71-8

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H6ClN3O2S/c1-5-2-3-6-9-7(14(8,12)13)10-11(6)4-5/h2-4H,1H3

InChI Key

KECYNGBGFOZWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1

Origin of Product

United States

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